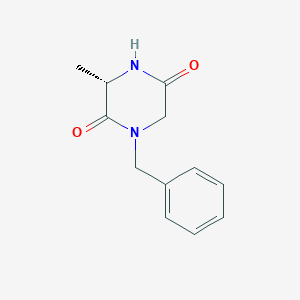

(S)-1-Benzyl-3-methylpiperazine-2,5-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

(3S)-1-benzyl-3-methylpiperazine-2,5-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-9-12(16)14(8-11(15)13-9)7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,15)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNTYWRJULQTORS-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(CC(=O)N1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)N(CC(=O)N1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001227584 | |

| Record name | (3S)-3-Methyl-1-(phenylmethyl)-2,5-piperazinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001227584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132871-10-4 | |

| Record name | (3S)-3-Methyl-1-(phenylmethyl)-2,5-piperazinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132871-10-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3S)-3-Methyl-1-(phenylmethyl)-2,5-piperazinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001227584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Computational and Theoretical Studies on S 1 Benzyl 3 Methylpiperazine 2,5 Dione and Diketopiperazine Frameworks

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Conformational Preferences

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and conformational landscapes of diketopiperazine systems. These calculations provide a detailed understanding of the molecule's stability, reactivity, and intermolecular interactions at the atomic level.

Studies have shown that the conformational preferences of diketopiperazines are influenced by a delicate interplay of steric and stereoelectronic effects. For instance, in N-difluoromethylated amides, a class of compounds with relevance to peptide chemistry, DFT calculations have revealed that the cis or trans conformation is determined by interactions between the difluoromethyl group, the carbonyl group, and adjacent phenyl groups. rsc.org Repulsion between the carbonyl oxygen and a phenyl group, as well as electron donation from fluorine that enhances amide resonance, play significant roles in dictating the preferred conformation. rsc.org

In the context of peptide synthesis, DFT calculations have been employed to understand the formation of diketopiperazine byproducts. acs.orgnih.gov It was found that peptides with a penultimate proline residue are more susceptible to DKP formation because the proline stabilizes the transition state through a C–H···π interaction during the removal of the Fmoc protecting group. acs.orgnih.govnih.gov This understanding, derived from DFT, allows for the development of strategies to minimize the formation of these impurities during solid-phase peptide synthesis. nih.gov

The conformational behavior of dipeptide analogues, which are structurally related to DKPs, has also been extensively studied using DFT. For a tyrosine dipeptide analogue, DFT calculations highlighted the interplay between backbone and side chain contributions in determining the relative stabilities of different energy minima. researchgate.net Stabilizing interactions between the N-H bond and the aromatic ring were found to have a significant effect on the conformational landscape. researchgate.net Furthermore, the inclusion of solvent effects in these calculations, often through polarizable continuum models (PCM), has been shown to significantly modify the potential energy surface, leading to the stabilization of different conformers in aqueous solution compared to the gas phase. researchgate.net

These quantum chemical studies provide a foundational understanding of the intrinsic properties of the diketopiperazine scaffold, which is essential for interpreting experimental data and for guiding further research into their applications.

Molecular Dynamics Simulations to Explore Dynamic Behavior and Interactions of Diketopiperazine Systems

Molecular dynamics (MD) simulations offer a powerful computational lens to investigate the dynamic behavior and intermolecular interactions of diketopiperazine systems over time. These simulations provide insights into the conformational flexibility, solvent effects, and binding mechanisms of DKPs with biological targets, which are often inaccessible through static experimental methods alone.

MD simulations have been instrumental in understanding the interaction of diketopiperazine derivatives with proteins. For example, in a study of DKP derivatives as tubulin polymerization inhibitors, MD simulations revealed that these compounds could prevent tubulin assembly by inducing conformational changes in the protein. nih.gov The simulations, coupled with Molecular Mechanics/Poisson–Boltzmann Surface Area (MM/PBSA) calculations, demonstrated a correlation between the binding free energies of the inhibitors and their observed biological activities. nih.gov These computational models also identified key amino acid residues within the binding pocket that are crucial for the interaction, providing valuable information for the design of novel anticancer agents. nih.gov

Furthermore, MD simulations have been used to guide the engineering of enzymes involved in the biosynthesis of complex diketopiperazine natural products. nih.govnsf.govresearchgate.net In the study of diketopiperazine dimerases, which selectively form C-C or C-N bonds, MD simulations identified a flexible region in one enzyme that was responsible for its different chemoselectivity compared to a close homolog. nih.govnsf.govresearchgate.netresearchgate.net By swapping this flexible region and introducing a single active site mutation, researchers were able to create an enzyme variant with altered and exclusive C-N bond-forming activity. nih.govnsf.govresearchgate.net These simulations also suggested that the mechanism of bond formation could be altered, a hypothesis that was subsequently supported by experimental evidence. nih.govresearchgate.net

The dynamic nature of peptide rearrangements leading to DKP formation has also been explored using MD simulations. nih.gov These studies have shown that intramolecular hydrogen bonding can stabilize the conformations of shorter peptides, thereby inhibiting the formation of diketopiperazines. nih.gov In longer peptides, these stabilizing interactions are less frequent, making them more prone to cyclization. nih.gov

The following table summarizes key findings from MD simulations on diketopiperazine systems:

| System | Key Findings from MD Simulations | Reference |

| DKP derivatives and tubulin | Inhibitors prevent tubulin assembly via conformational changes; binding free energies correlate with biological activity. | nih.gov |

| Diketopiperazine dimerases | A flexible enzyme region controls chemoselectivity (C-C vs. C-N bond formation). | nih.govnsf.govresearchgate.net |

| Peptides undergoing DKP formation | Intramolecular hydrogen bonds in shorter peptides inhibit DKP formation. | nih.gov |

These examples highlight the utility of molecular dynamics simulations in providing a dynamic and detailed picture of how diketopiperazines behave and interact within complex biological environments.

Theoretical Investigations of Chiral Discrimination Mechanisms and Enantiodiscrimination Phenomena

The chiral nature of (S)-1-Benzyl-3-methylpiperazine-2,5-dione and other diketopiperazines is fundamental to their biological activity. Theoretical investigations, often employing quantum chemical methods like Density Functional Theory (DFT), are crucial for understanding the mechanisms of chiral discrimination and enantiodiscrimination. These studies explore how chiral molecules, such as DKP derivatives, preferentially interact with other chiral entities, a key process in many biological and chemical systems.

Theoretical studies have been conducted to understand how cyclic peptides, which share structural similarities with diketopiperazines, can be used as chiral discriminating agents for the separation of amino acid enantiomers. researchgate.net DFT calculations have been used to investigate the chiral discrimination of phenylalanine enantiomers by cyclic peptides of varying sizes. researchgate.net The calculations focused on determining the adsorption energies of the enantiomers with the cyclic peptides in both the gas phase and in water. researchgate.net The results indicated that the size of the cyclic peptide and the solvent environment significantly influence the chiral discrimination ability, with a nine-membered cyclic peptide showing the highest discrimination for phenylalanine enantiomers in water. researchgate.net Natural Bonding Orbital (NBO) analysis was also performed to identify and quantify the strength of hydrogen bonds responsible for these selective interactions. researchgate.net

In the context of chromatography, theoretical considerations are used to rationalize the mechanisms of chiral recognition on chiral stationary phases. For instance, the separation of amino acid derivatives on a teicoplanin-based chiral stationary phase has been studied to understand the underlying discrimination phenomena. nih.gov It was demonstrated that the carboxylic moiety of the amino acid is crucial for forming a complex with the teicoplanin. nih.gov Furthermore, the ability to form hydrogen bonds between the analyte and the stationary phase, as well as ionic interactions and steric hindrance, were identified as key factors governing the chiral recognition process. nih.gov While not directly focused on diketopiperazines, these principles of chiral discrimination are transferable to understanding how a chiral DKP like this compound would interact with a chiral environment.

The design and synthesis of new chiral solvating agents for the discrimination of enantiomers of dipeptide derivatives, which are closely related to DKPs, have also been guided by theoretical models. rsc.org These studies use computational methods to propose models of the interactions between the chiral solvating agent and the enantiomers, helping to explain the observed differences in their NMR spectra. rsc.org

These theoretical investigations into chiral discrimination provide a molecular-level understanding of the forces and interactions that govern the selective recognition of enantiomers, which is essential for the development of new chiral separation techniques and for understanding the stereospecific bioactivity of compounds like this compound.

Computational Modeling for Structure-Reactivity and Structure-Property Relationships within Diketopiperazine Scaffolds

Computational modeling plays a pivotal role in establishing structure-reactivity and structure-property relationships within the diketopiperazine (DKP) family of compounds. These models allow for the prediction of chemical behavior and biological activity based on molecular structure, thereby guiding the synthesis and development of new DKP derivatives with desired characteristics.

The electrophilic reactivity of activated 2,5-diketopiperazines has been studied to understand how structural modifications influence their chemical behavior. nih.gov For instance, the introduction of a Boc (tert-butyloxycarbonyl) activating group enhances the reactivity of the carbonyl lactam groups, facilitating their regioselective and sequential opening under specific experimental conditions. nih.gov This allows for the controlled synthesis of either Boc-amino acid derivatives or novel dipeptides. nih.gov Computational models can help to rationalize the observed regioselectivity by examining the electronic properties and transition states of the reactive intermediates.

Structure-activity relationship (SAR) studies, often supported by computational modeling, are crucial for drug discovery. In the context of diketopiperazines, SAR studies have been used to identify the structural features required for affinity to specific biological targets, such as the kappa opioid receptor. nih.gov By systematically modifying the DKP scaffold and evaluating the biological activity of the resulting analogs, researchers can build models that correlate specific structural motifs with the desired pharmacological effect. nih.gov These models can then be used to design more potent and selective ligands.

Furthermore, computational approaches are used to understand how the structural features of metabolites, including those with a DKP core, are associated with their biological functions. mdpi.com For example, it has been observed that certain structural motifs, such as peroxide groups in sterols or prenylated alkaloids, are linked to enhanced antimicrobial or neuroactive properties. mdpi.com While systematic SAR studies for many natural products are still emerging, computational modeling can help to elucidate the underlying mechanisms by which these structural features contribute to the observed bioactivity, for instance, by increasing lipophilicity to promote membrane interaction. mdpi.com

The following table provides examples of how computational modeling is applied to understand structure-reactivity and structure-property relationships in diketopiperazines:

| Area of Study | Computational Modeling Application | Key Insights | Reference |

| Chemical Reactivity | Modeling of activated DKP ring opening | Rationalization of regioselectivity based on electronic properties of intermediates. | nih.gov |

| Drug Design | SAR studies of DKP analogs for opioid receptors | Identification of structural features necessary for receptor affinity and selectivity. | nih.gov |

| Natural Product Bioactivity | Correlating structural features of metabolites with biological function | Understanding how specific motifs (e.g., prenylation) enhance bioactivity through mechanisms like increased membrane interaction. | mdpi.com |

Through these computational approaches, a deeper understanding of the relationships between the three-dimensional structure of diketopiperazines and their chemical and biological properties can be achieved, facilitating the rational design of new molecules with tailored functions.

Research Applications and Fundamental Roles of S 1 Benzyl 3 Methylpiperazine 2,5 Dione in Academic Contexts

Utilization as a Chiral Building Block and Intermediate in Complex Organic Synthesis

(S)-1-Benzyl-3-methylpiperazine-2,5-dione, a cyclodipeptide, serves as a valuable chiral scaffold in organic synthesis. Its rigid, bicyclic structure, containing stereocenters, makes it an important starting material for creating complex molecules with specific three-dimensional arrangements.

Precursor in Natural Product Synthesis Research (e.g., Alkaloids)

The inherent chirality and structural framework of this compound make it a significant precursor in the synthesis of various natural products, particularly alkaloids. Many biologically active natural products contain the piperazine-2,5-dione (or diketopiperazine) core. Synthetic chemists utilize the stereocenter at the C-3 position, which originates from L-alanine, to guide the stereoselective formation of new chiral centers. This is often achieved through diastereoselective alkylation of the enolized diketopiperazine, allowing for the controlled introduction of diverse substituents. Subsequent chemical transformations, such as ring-opening or other modifications of the diketopiperazine ring, can then lead to the core structure of the targeted alkaloid.

Scaffold for the Construction of Diverse Heterocyclic Systems

Beyond its role in synthesizing natural products, this compound is a versatile scaffold for building a wide range of other heterocyclic compounds. The diketopiperazine core is amenable to various chemical modifications. For instance, the amide carbonyl groups can be selectively reduced or converted into other functional groups. The nitrogen atoms can undergo further substitution, and the benzyl (B1604629) group can be functionalized. This adaptability enables the creation of libraries of diverse heterocyclic molecules, which can be screened for potential biological activities. The conformational rigidity of the diketopiperazine ring provides a predictable framework for the spatial orientation of substituents, a critical aspect in designing molecules that can interact specifically with biological targets.

Investigations in Supramolecular Chemistry and Self-Assembly Research

The study of how molecules spontaneously organize into larger, well-ordered structures through non-covalent forces is a key area of supramolecular chemistry. This compound and its analogs have become important models in this field due to their remarkable self-assembling properties.

Studies on the Self-Assembly of Cyclodipeptides into Gels and Ordered Nanostructures

Researchers have found that cyclodipeptides, including derivatives related to this compound, can self-assemble in various solvents to form hydrogels and other organized nanostructures like nanotubes and vesicles. This process is primarily driven by hydrogen bonding between the amide groups of the diketopiperazine rings, along with other non-covalent interactions such as π-π stacking of the aromatic benzyl groups. The final morphology of the assembled structure is influenced by factors like the choice of solvent, temperature, and the specific stereochemistry and substituents of the cyclodipeptide molecule. These self-assembled materials hold potential for applications in fields such as drug delivery and tissue engineering.

Understanding Noncovalent Interactions and Hydrogen Bonding Networks in Diketopiperazines

The well-defined and relatively simple structure of this compound makes it an excellent model for investigating the fundamental principles of non-covalent interactions. The primary force behind the self-assembly of these molecules is the formation of intermolecular hydrogen bonds between the N-H donor and the C=O acceptor of the amide functionalities. By systematically altering the substituents on the diketopiperazine ring and observing the effects on self-assembly and solid-state packing, scientists can gain significant insights into the nature and strength of these interactions. Techniques such as X-ray crystallography and NMR spectroscopy are commonly used to map the intricate hydrogen bonding networks that dictate the supramolecular organization of these compounds.

Fundamental Studies of Biological Interactions in Defined In Vitro Systems (Mechanistic Focus)

In addition to its synthetic and materials science applications, this compound is employed in fundamental biochemical research to explore the interactions between small molecules and biological macromolecules within controlled laboratory settings. The main goal of these in vitro studies is to understand the underlying mechanisms of these interactions.

The rigid conformation of the diketopiperazine scaffold allows for the precise positioning of its chemical groups, making it a useful tool for probing the binding sites of enzymes and receptors. By creating a series of related molecules with systematic variations in their substituents, researchers can conduct structure-activity relationship (SAR) studies. These investigations help to pinpoint the key molecular features necessary for binding and biological effect. For instance, by analyzing how changes in the size, shape, and electronic nature of the substituents impact the molecule's binding affinity to a biological target, a detailed model of the binding pocket can be developed. This knowledge is crucial for the rational design of more potent and selective therapeutic agents.

Exploration of Molecular Recognition and Enzyme Interaction Mechanisms

This compound, a cyclic dipeptide also known as cyclo(L-Ala-L-Phe), serves as a valuable molecular scaffold for studying the principles of molecular recognition and enzyme interactions. The inherent rigidity of the diketopiperazine (DKP) ring, combined with the stereochemically defined side chains—a methyl group from alanine (B10760859) and a benzyl group from phenylalanine—provides a distinct three-dimensional structure that can engage with biological targets.

The donor and acceptor groups within the molecule are capable of forming hydrogen bonds with biological targets. nih.gov The structural framework of piperazine-2,5-diones allows them to interact with a variety of biological molecules due to their conformational rigidity and resistance to enzymatic breakdown compared to their linear peptide counterparts. nih.gov

In the context of enzyme interactions, studies on phenylalanine hydroxylase, an enzyme critical in phenylalanine metabolism, reveal complex binding kinetics. The formation of a productive enzyme-substrate complex involves the initial binding of a cofactor, tetrahydrobiopterin (B1682763) (BH4), followed by the binding of phenylalanine. nih.gov This sequential binding mechanism highlights the intricate molecular recognition steps that govern enzyme catalysis. The study of such interactions with molecules like this compound can provide insights into the binding modes and activation of enzymes.

Furthermore, the structural features of diketopiperazines, such as the phenyl groups at specific positions, can lead to the formation of linear and network structures through hydrogen bonding and π-stacking interactions. nih.gov These non-covalent interactions are fundamental to molecular recognition at the active sites of enzymes and receptors. For instance, research on phenylalanine ammonia-lyase suggests a mechanism involving an electrophilic attack on the phenyl group of the substrate, underscoring the importance of the phenyl moiety in enzyme-substrate interactions. nih.gov

The defined conformation of cyclic dipeptides like this compound makes them excellent models for investigating how molecular shape and functional group presentation influence binding affinity and specificity with proteins.

Research into Quorum Sensing Interference and Intercellular Communication Modulation by Diketopiperazines

Diketopiperazines (DKPs), the class of compounds to which this compound belongs, are recognized for their ability to interfere with quorum sensing (QS) in bacteria. QS is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density, often regulating processes like virulence factor production and biofilm formation. nih.gov The interruption of QS, known as quorum quenching, is a promising strategy to mitigate bacterial pathogenicity without exerting selective pressure for resistance that is common with traditional antibiotics. nih.gov

DKPs can act as quorum sensing inhibitors (QSIs) by blocking the action of signaling molecules or as quorum quenching (QQ) enzymes that degrade these signals. nih.gov This interference with bacterial communication can reduce the expression of virulence factors and decrease biofilm formation, potentially making bacteria more susceptible to antimicrobial agents. nih.gov

The modulation of intercellular communication is a critical aspect of tumorigenesis, where cancer cells interact with their microenvironment. nih.gov While not directly focused on this compound, research into intercellular communication provides a framework for understanding how such molecules could potentially influence these complex signaling networks.

Structure-Activity Relationship (SAR) Investigations in Controlled Biological Assays (Non-Clinical)

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For diketopiperazines like this compound, SAR investigations in non-clinical, controlled biological assays are crucial for identifying key structural features responsible for their effects.

SAR studies on various heterocyclic compounds, such as benzimidazoles, have demonstrated that the type and position of substituents on the core scaffold significantly impact their anti-inflammatory activity. nih.gov For example, substitutions at specific nitrogen and carbon atoms of the benzimidazole (B57391) ring have been shown to greatly influence biological outcomes. nih.gov This principle applies to diketopiperazines as well, where modifications to the side chains (the methyl and benzyl groups in this case) or the diketopiperazine core can alter interactions with biological targets.

In the context of anticancer research, studies on cyclic peptides containing proline and phenylalanine residues have shown that their cytotoxic effects on melanoma cells are structure-dependent. nih.gov For instance, a cyclic derivative of a peptide exhibited significant biological activity, while its linear counterpart did not, highlighting the importance of the cyclic scaffold. nih.gov

Furthermore, research on benzothiazole (B30560) derivatives as probes for tau protein in Alzheimer's disease has shown that even subtle changes, such as replacing a butadiene bridge with a 1,2,3-triazole, amide, or ester moiety, can dramatically alter binding affinities and specificities. rsc.org These findings from related fields underscore the importance of systematic SAR studies for optimizing the biological activity of compounds like this compound for specific applications.

| Compound/Scaffold | Modification/Feature | Observed Effect | Reference |

| Benzimidazole | Substitution at N1, C2, C5, C6 positions | Greatly influences anti-inflammatory activity | nih.gov |

| Cyclic Peptides (Pro, Phe) | Cyclization of peptide backbone | Enhanced cytotoxic effect on melanoma cells | nih.gov |

| Benzothiazole Derivatives | Replacement of butadiene bridge | Altered binding affinity for tau protein | rsc.org |

| 2,7-diaminofluorene | Alkyl substitution at C9 position | Avoidance of mutagenicity | nih.gov |

Exploration of Catalytic Applications of Chiral Diketopiperazine Derivatives

Organocatalysis Mediated by Proline-Derived Diketopiperazines

Chiral diketopiperazines, particularly those derived from the amino acid proline, have emerged as a significant class of organocatalysts. beilstein-journals.org The rigid, bicyclic structure of proline-containing diketopiperazines provides a well-defined chiral environment that can effectively control the stereochemical outcome of chemical reactions. beilstein-journals.org This has led to their application in various asymmetric syntheses, where the creation of a specific stereoisomer of a molecule is desired. beilstein-journals.org

The utility of proline itself as an organocatalyst is well-established, particularly in carbon-carbon bond-forming reactions such as Aldol and Michael additions. mdpi.com Building on this, proline-derived diketopiperazines have been investigated for their catalytic properties. These scaffolds are readily synthesized and their stereochemistry can be controlled, making them attractive for the development of new catalysts. beilstein-journals.org

Recent research has focused on the development of catalytic processes to access a diversity of pyrrolodiketopiperazines, which are derivatives of proline-containing diketopiperazines. acs.org These efforts aim to create novel three-dimensional molecular scaffolds with potential applications in drug discovery. acs.org For instance, proline-derived pyrrolodiketopiperazines have been explored as catalysts in oxidative processes. acs.org

The field of asymmetric catalysis continually seeks new and efficient chiral catalysts. nih.govnih.gov Proline-derived diketopiperazines contribute to this field by offering a robust and tunable platform for the design of catalysts for a range of organic transformations. Their ability to activate molecules like dioxygen for oxidative reactions showcases their potential beyond traditional bond-forming reactions. youtube.com

| Catalyst Type | Application | Key Feature | Reference |

| Proline-Derived Diketopiperazines | Asymmetric Synthesis, Organocatalysis | Rigid, chiral scaffold | beilstein-journals.org |

| L-Proline | Aldol additions, Michael additions | Model organocatalytic amino acid | mdpi.com |

| Proline-Derived Pyrrolodiketopiperazines | Oxidative Processes | Tunable three-dimensional structure | acs.org |

| Diketopiperazine Catalysts | Dioxygen Activation | Mimics flavin-mediated processes | youtube.com |

Future Research Directions and Emerging Paradigms for S 1 Benzyl 3 Methylpiperazine 2,5 Dione and Diketopiperazine Chemistry

Development of Novel and Sustainable Synthetic Approaches for Chiral Diketopiperazines

The synthesis of enantiomerically pure diketopiperazines is fundamental to unlocking their potential. Future research is increasingly focused on developing methods that are not only efficient and high-yielding but also environmentally sustainable.

Current research has established robust methods for DKP synthesis, but the frontier lies in optimizing these for sustainability and complexity. Green chemistry principles are being integrated, for instance, by performing cyclization reactions in water or under solvent-free conditions. mdpi.comnih.gov A significant area of development is the use of asymmetric catalysis to install chirality with high precision. One such advanced method is the enantioselective hydrogenation of 3-alkylidene-2,5-ketopiperazines, catalyzed by rhodium complexes, which can achieve exceptional enantioselectivities (up to 99.9% ee) under mild conditions. acs.org

Furthermore, multicomponent reactions (MCRs), like the Ugi reaction, offer a powerful strategy for rapidly building molecular diversity. rsc.org The Ugi MCR allows for the combination of multiple simple starting materials in a single step to create complex DKP scaffolds, including those with attached spin-labels for biophysical studies. rsc.org Another emerging strategy is the photochemical deracemization of racemic DKPs, which uses a chiral photosensitizer to selectively convert one enantiomer into the other, providing access to highly enantioenriched products. researchgate.net

Future efforts will likely concentrate on:

Enzymatic Synthesis: Harnessing enzymes for DKP cyclization and modification to achieve unparalleled stereoselectivity under benign aqueous conditions.

Flow Chemistry: Adapting DKP synthesis to continuous flow reactors for improved safety, scalability, and process control.

Bio-inspired Synthesis: Mimicking biosynthetic pathways, such as the late-stage dimerization of complex DKP monomers seen in alkaloid biosynthesis, to access novel and intricate architectures. nih.gov

| Synthetic Strategy | Description | Key Advantages |

| Asymmetric Hydrogenation | Catalytic hydrogenation of prochiral DKP precursors using a chiral metal-ligand complex (e.g., Rh/f-spiroPhos). acs.org | High enantioselectivity, mild reaction conditions. |

| Ugi Multicomponent Reaction | A one-pot reaction combining an isonitrile, an acid, an aldehyde, and an amine to rapidly generate DKP diversity. rsc.org | High atom economy, rapid access to libraries of compounds. |

| Photochemical Deracemization | Use of a chiral photocatalyst and light to convert a racemate into a single enantiomer. researchgate.net | High enantiomeric excess, novel reaction mechanism. |

| Green Chemistry Approaches | Performing cyclization reactions in environmentally friendly solvents like water or without any solvent. mdpi.comnih.gov | Reduced environmental impact, increased safety. |

Advanced Spectroscopic and Structural Elucidation Techniques for Complex Diketopiperazine Assemblies

Understanding the three-dimensional structure of DKPs and their assemblies is crucial for interpreting their function. While the core DKP ring was initially thought to be planar, it is now understood to exist in various conformations, including boat and twist-boat forms, which influences its properties. baranlab.orggre.ac.uk

X-ray crystallography remains the gold standard for determining solid-state structures, revealing how DKPs self-assemble into higher-order structures like the "tape-like" motifs driven by intermolecular hydrogen bonds. gre.ac.ukrsc.org However, for studying solution-phase behavior and dynamics, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable. baranlab.orgrsc.org

The future of DKP structural analysis lies in the application of more advanced and integrated techniques:

Solid-State NMR (ssNMR): To probe the structure and dynamics of non-crystalline or poorly ordered DKP assemblies, such as gels and polymers.

Vibrational Spectroscopy (IR and Raman): Combined with Density Functional Theory (DFT) calculations, these techniques provide detailed insights into bonding, conformation, and intermolecular interactions. gre.ac.uk For example, studies have assigned the characteristic C=O stretching mode (cis amide I) and tracked its shifts upon substitution or deuteration to understand conformational changes. gre.ac.uk

Ion Mobility-Mass Spectrometry (IM-MS): This gas-phase technique allows for the separation and structural characterization of DKP isomers and conformers, providing insights into their intrinsic folding and stability. nih.govnih.gov It has been used to show how peptide length and residue identity can influence whether fragmentation leads to a DKP or a competitive oxazolone (B7731731) structure. nih.gov

These advanced methods will be critical for characterizing the complex, non-covalent assemblies that underpin the material and biological properties of DKPs.

Expansion of Integrated Computational and Experimental Studies in Chiral Recognition and Reactivity

The synergy between computational modeling and experimental work is a powerful paradigm for accelerating discovery in DKP chemistry. This integrated approach is particularly valuable for understanding the subtle forces that govern chiral recognition and dictate chemical reactivity.

Computational methods, such as DFT and Molecular Dynamics (MD) simulations, provide a molecular-level picture that is often inaccessible to experiments alone. nih.govrsc.org For instance, the binding of DKP derivatives to biological targets like tubulin has been studied using MD simulations coupled with Molecular Mechanics/Poisson–Boltzmann Surface Area (MM-PBSA) calculations. nih.govrsc.org These studies revealed that van der Waals interactions are the dominant force in the binding affinity and helped identify key amino acid residues in the binding site. nih.gov

In the area of chiral recognition, computational studies are being developed to predict the enantioselectivity of separation methods. tdl.org By modeling the interactions between DKP enantiomers and chiral selectors, researchers can elucidate the molecular mechanisms responsible for separation and rationally design improved systems. tdl.org Similarly, integrated studies have been used to understand the mechanism of photochemical deracemization, suggesting a pathway where a hydrogen atom is shuttled from the substrate to the catalyst and back to a different position, erasing and then recreating the stereocenter with a specific configuration. researchgate.net

Future research will likely see an expansion of these integrated approaches:

Machine Learning (ML): Using experimental data to train ML models to predict DKP properties, such as bioactivity or self-assembly propensity, thus guiding synthetic efforts.

Quantum Mechanics/Molecular Mechanics (QM/MM): Applying these hybrid methods to model enzymatic reactions or photochemical processes involving DKPs with high accuracy.

Enhanced Sampling Simulations: Employing advanced simulation techniques to explore the conformational landscapes of flexible DKP derivatives and their binding pathways to receptors.

| Integrated Approach | Application in DKP Chemistry | Key Insights Gained |

| MD and MM-PBSA | Studying DKP-protein interactions (e.g., tubulin inhibitors). nih.govrsc.org | Identification of key binding residues and dominant interaction forces (van der Waals). nih.gov |

| DFT and Spectroscopy | Elucidating vibrational modes and conformations of DKP rings. gre.ac.uk | Correlation of spectral features with specific ring conformations (e.g., boat vs. planar). gre.ac.uk |

| Computational & Experimental CE | Investigating chiral separation mechanisms. tdl.org | Elucidation of molecular interactions governing chiral recognition. tdl.org |

| Computational & Photochemistry | Understanding reaction mechanisms for deracemization. researchgate.net | Proposing detailed pathways for hydrogen atom transfer. researchgate.net |

Exploration of New Material Science Applications Driven by Diketopiperazine Self-Assembly

The ability of DKPs to self-assemble into well-ordered supramolecular structures makes them highly attractive building blocks for advanced materials. mdpi.comnih.gov Their rigid core, combined with multiple hydrogen bond donor and acceptor sites, facilitates the formation of predictable networks, leading to materials like hydrogels, organogels, and nanoparticles. mdpi.comrsc.orgnih.gov

Research has shown that simple DKPs can form gels that have applications in areas like catalysis and responsive materials. mdpi.com For example, a hydrogel formed from Cyclo(Phe-His) has been used to mimic esterase activity. mdpi.com The self-assembly process is highly tunable; for instance, DKP-based polyamides have been shown to form particles with diverse morphologies—from networks to ellipsoids and hollow spheres—simply by changing the solvent system. nih.govrsc.org This behavior is governed by the interplay between the polymer's structure and the Hansen solubility parameters of the solvent. nih.govrsc.org

Emerging frontiers in DKP-based materials include:

Smart Materials: Developing DKP gels that respond to external stimuli such as light, pH, or temperature. mdpi.com Photo-responsive DKPs, for instance, could be used for the controlled release of therapeutic agents. mdpi.com

Organic Electronics: Exploring the potential of ordered DKP assemblies as components in organic micro-devices, moving beyond traditional silicon-based electronics. mdpi.com

Biomimetic Scaffolds: Designing DKP-based hydrogels as three-dimensional scaffolds for tissue engineering and regenerative medicine, leveraging their biocompatibility and structural similarity to peptides.

The inherent programmability of DKP self-assembly, driven by the choice of amino acid side chains, offers a vast design space for creating next-generation functional materials.

Deeper Mechanistic Insights into Diketopiperazine Interactions within In Vitro Biological Systems

While many DKPs exhibit interesting biological activities, a deeper, mechanistic understanding of how they interact with cellular components is a key area for future research. Moving beyond simple screening, the focus is shifting to elucidating the precise molecular mechanisms that underpin their effects in in vitro systems.

Recent studies have provided valuable templates for this type of research. The investigation of DKP derivatives as tubulin polymerization inhibitors is a prime example. nih.govrsc.org Through a combination of cell proliferation assays, tubulin polymerization assays, immunofluorescence, and molecular dynamics simulations, researchers have been able to show that these compounds bind to tubulin and prevent its assembly into microtubules. nih.govrsc.org This work not only confirmed the mechanism of action but also provided a structure-activity relationship, showing that introducing hydrophobic groups enhances binding affinity. nih.gov

Another emerging area is the study of DKPs as quorum sensing inhibitors (QSIs). mdpi.com Quorum sensing is a cell-to-cell communication system used by bacteria to coordinate group behaviors like biofilm formation. DKPs derived from marine microbes have been shown to interfere with these signaling pathways, thereby reducing bacterial virulence and biofilm development without directly killing the bacteria, which may reduce the pressure for developing resistance. mdpi.com

Future mechanistic studies will likely involve:

Advanced Proteomics: Using techniques like chemical proteomics to identify the direct cellular protein targets of bioactive DKPs.

High-Resolution Imaging: Employing super-resolution microscopy to visualize the subcellular localization of fluorescently-tagged DKPs and their effects on cellular structures in real-time.

Systems Biology Approaches: Combining transcriptomics, proteomics, and metabolomics to understand the global cellular response to DKP treatment, revealing downstream pathways and potential off-target effects.

Such detailed mechanistic work is essential for the rational design of more potent and selective DKP-based therapeutic agents. nih.gov

Q & A

Basic Research Questions

Q. What are the key steps for optimizing the synthesis of (S)-1-Benzyl-3-methylpiperazine-2,5-dione, and how can purity be validated?

- Methodological Answer : The synthesis involves enantioselective routes, such as asymmetric alkylation or catalytic methods, to achieve the (S)-configuration. For example, a yield of 74% was reported using CHCl/MeOH solvent systems, with purity confirmed by LC-MS (100% at 254 nm) and structural validation via ATR-IR (amide C=O at 1651 cm) and H/C NMR . Melting point analysis (119.7–122.7°C) and optical rotation (α = -2.8° in MeOH) are critical for verifying enantiomeric integrity.

Q. How can researchers resolve discrepancies in spectroscopic data for piperazine-2,5-dione derivatives?

- Methodological Answer : Contradictions in NMR or IR data often arise from solvent effects, tautomerism, or impurities. Cross-validation using HRMS (to confirm molecular ions) and CSP-HPLC (for enantiomeric excess) is essential. For instance, CSP-HPLC retention times and optical rotation values (e.g., α = 1.4°–9.6° in similar compounds) help distinguish stereoisomers .

Q. What are the recommended storage conditions to maintain the stability of this compound?

- Methodological Answer : Store at 0–6°C in airtight containers under inert gas (e.g., argon) to prevent oxidation or hydrolysis. LC-MS monitoring after storage (e.g., 4–7 weeks) ensures no degradation, as purity drops below 95% may indicate instability .

Advanced Research Questions

Q. How does the substitution pattern on the piperazine ring influence biological activity, and what experimental designs are suitable for structure-activity relationship (SAR) studies?

- Methodological Answer : Modifying the benzyl or methyl groups alters steric and electronic properties, impacting receptor binding. For example, replacing benzyl with fluorobenzyl (as in 3m) increased bioactivity in 5-HT1A/SERT assays . SAR studies require systematic synthesis of analogs (e.g., 3a, 3l, 3m) followed by in vitro screening (e.g., fungal tyrosinase inhibition ) and molecular docking to correlate substituents with activity .

Q. What strategies are effective for achieving high enantiomeric excess (ee) in asymmetric synthesis of (S)-configured diketopiperazines?

- Methodological Answer : Chiral catalysts (e.g., organocatalysts or metal-ligand complexes) in non-polar solvents enhance ee. For example, using menthyl-based auxiliaries or Sharpless epoxidation conditions can yield >95% ee. CSP-HPLC with chiral columns (e.g., Chiralpak AD-H) and polarimetric analysis (e.g., α = -2.8° for 3a) validate enantiopurity .

Q. How can researchers address conflicting data between in vitro bioactivity and computational predictions for piperazine-2,5-dione derivatives?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, solvent) or force field inaccuracies in docking. Validate by:

- Repeating assays under standardized protocols (e.g., fungal tyrosinase inhibition at 37°C ).

- Comparing multiple computational models (e.g., DFT vs. molecular dynamics).

- Cross-referencing with structural analogs (e.g., indole-containing derivatives in showed improved correlation after adjusting hydration parameters) .

Methodological Notes

- Synthesis : Prioritize solvents like CHCl/MeOH (20:1) for optimal Rf values (0.26 for 3a) and crystallization .

- Characterization : Combine ATR-IR (amide bands), H NMR (benzyl protons at δ 4.5–5.0), and HRMS (e.g., [M+H]+ at 233.12 for CHNO) .

- Biological Testing : Use LC-MS-pure compounds (>98%) to avoid false positives in bioassays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.